6-Keto prostaglandin F1alpha-D4
6-Keto prostaglandin F1alpha-D4
6-keto Prostaglandin F1α-d4 (6-keto PGF1α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 6-keto PGF1α by GC- or LC-MS. 6-keto PGF1α is the inactive, non-enzymatic hydrolysis product of PGI2. 6-keto PGF1α serves as a useful marker of PGI2 biosynthesis in vivo. When [3H]-PGI2 is injected into healthy human males, 6.6% of the radioactivity is recovered from urine as [3H]-6-keto PGF1α.
Brand Name:
Vulcanchem
CAS No.:
82414-64-0
VCID:
VC21237290
InChI:
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2
SMILES:
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Molecular Formula:
C20H34O6
Molecular Weight:
374.5 g/mol
6-Keto prostaglandin F1alpha-D4
CAS No.: 82414-64-0
Cat. No.: VC21237290
Molecular Formula: C20H34O6
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-keto Prostaglandin F1α-d4 (6-keto PGF1α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 6-keto PGF1α by GC- or LC-MS. 6-keto PGF1α is the inactive, non-enzymatic hydrolysis product of PGI2. 6-keto PGF1α serves as a useful marker of PGI2 biosynthesis in vivo. When [3H]-PGI2 is injected into healthy human males, 6.6% of the radioactivity is recovered from urine as [3H]-6-keto PGF1α. |
|---|---|
| CAS No. | 82414-64-0 |
| Molecular Formula | C20H34O6 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
| Standard InChI | InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2 |
| Standard InChI Key | KFGOFTHODYBSGM-GKZGVFJGSA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O |
| SMILES | CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
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